4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

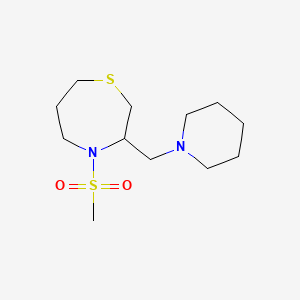

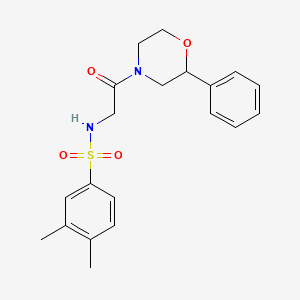

“4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes a methylsulfonyl group and a thiazepane ring, which is a seven-membered ring containing one sulfur and one nitrogen atom.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the characteristics of its constituent groups .Scientific Research Applications

Antimicrobial Activity

Compounds similar to "4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane" have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine demonstrated potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants, showcasing the potential of such compounds in agricultural applications and the development of new antimicrobials (Vinaya et al., 2009).

Drug Metabolism Studies

Research into the metabolic pathways of novel antidepressants, such as Lu AA21004, provides insights into the oxidative metabolism involving cytochrome P450 enzymes. This knowledge is crucial for predicting drug interactions, optimizing dosing, and improving the safety profiles of new therapeutic agents (Hvenegaard et al., 2012).

Organic Synthesis and Chemical Reactions

Studies on nucleophile-promoted alkyne-iminium ion cyclizations involving compounds like (E)‐1‐Benzyl‐3‐(1‐Iodoethylidene)Piperidine contribute to the development of novel synthetic methodologies, enabling the efficient synthesis of heterocyclic compounds and facilitating the discovery of new drugs and materials (Arnold et al., 2003).

Serotonin Receptor Agonists for Gastrointestinal Motility

Benzamide derivatives acting as selective serotonin 4 receptor agonists have been explored for their prokinetic effects on gastrointestinal motility. Such compounds show potential as novel therapeutic agents for gastrointestinal disorders, highlighting the versatility of piperidinylsulfonyl derivatives in pharmacological applications (Sonda et al., 2004).

Capillary Electrophoresis for Drug Analysis

The enantiomeric separation of growth hormone secretagogues like MK-0677 through capillary zone electrophoresis exemplifies the application of "4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane" related compounds in analytical chemistry, enabling precise drug quality control and research into pharmacokinetics (Zhou et al., 1997).

Future Directions

properties

IUPAC Name |

4-methylsulfonyl-3-(piperidin-1-ylmethyl)-1,4-thiazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2S2/c1-18(15,16)14-8-5-9-17-11-12(14)10-13-6-3-2-4-7-13/h12H,2-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFACFQAVLAOCTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCSCC1CN2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylsulfonyl)-3-(piperidin-1-ylmethyl)-1,4-thiazepane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2513589.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-chlorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2513590.png)

![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2513592.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2513595.png)

![2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2513596.png)

![3-(3-methoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513601.png)

![3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2513604.png)

![4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B2513612.png)